cutE protein - 144591-73-1

cutE protein

Catalog Number: EVT-1519557
CAS Number: 144591-73-1
Molecular Formula: C10H8O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The cutE protein is primarily found in various bacterial species, notably within the Escherichia coli model organism. It is classified as a ribosomal protein, which indicates its involvement in the assembly and function of ribosomes during protein synthesis. This classification aligns it with other essential proteins that facilitate translation processes by ensuring accurate and efficient protein production.

Synthesis Analysis

Methods and Technical Details

The synthesis of cutE protein occurs through the standard process of transcription and translation. Initially, the gene encoding cutE is transcribed into messenger RNA (mRNA) within the bacterial cell. This mRNA then serves as a template for translation, where ribosomes read the sequence and synthesize the corresponding polypeptide chain.

Recent advances in visualization techniques, such as time-resolved cryo-electron microscopy, have enhanced our understanding of this process. Researchers have successfully visualized the stages of ribosomal assembly and amino acid incorporation in real-time, providing insights into how proteins like cutE are synthesized under various conditions .

Molecular Structure Analysis

Structure and Data

The molecular structure of cutE protein has been characterized using various biophysical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal that cutE adopts a specific three-dimensional conformation essential for its function in ribosomal activity.

Data from structural analyses indicate that cutE interacts with other ribosomal components, facilitating the proper alignment of tRNA molecules during translation. The precise arrangement of amino acids within the cutE protein is critical for its role in maintaining ribosome stability and functionality.

Chemical Reactions Analysis

Reactions and Technical Details

The cutE protein participates in several biochemical reactions during protein synthesis. Primarily, it aids in the binding of transfer RNA (tRNA) to the ribosome, ensuring that amino acids are added correctly to the growing polypeptide chain. The efficiency of these reactions can be influenced by various factors, including temperature, pH, and the presence of specific ions or small molecules.

Research utilizing ribosome profiling has provided quantitative data on how translation rates can vary depending on the availability of cutE and other associated factors . These insights are crucial for understanding how bacteria adapt their protein synthesis machinery in response to environmental changes.

Mechanism of Action

Process and Data

The mechanism by which cutE functions involves its role as a facilitator in the translation process. During translation initiation, cutE assists in assembling the ribosome on mRNA templates at specific codons. This action is critical for ensuring that translation begins accurately at the start codon (AUG), leading to effective elongation and termination phases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The cutE protein exhibits several notable physical properties:

  • Molecular Weight: Approximately 15 kDa.
  • Isoelectric Point: Varies based on post-translational modifications but typically falls within a neutral pH range.
  • Solubility: Generally soluble in aqueous solutions, which facilitates its interaction with other ribosomal components.

Chemical properties include its ability to participate in reversible binding reactions with tRNA and ribosomal RNA (rRNA), crucial for its role in translation .

Applications

Scientific Uses

The study of cutE protein has significant implications across various scientific fields:

  • Gene Regulation Studies: Understanding how cutE influences gene expression can provide insights into bacterial adaptation mechanisms.
  • Antibiotic Development: Targeting proteins like cutE may offer new strategies for developing antibiotics aimed at disrupting bacterial protein synthesis.
  • Biotechnological Applications: Manipulating cutE expression can be utilized to enhance protein production systems in industrial microbiology.

Research continues to explore these applications further, emphasizing the relevance of cutE not only as a fundamental biological component but also as a potential target for therapeutic interventions.

Introduction to Cute Proteins: Definitions and Academic Context

Conceptual Framework of "Cute" in Protein Science

The term "cute" in structural biology denotes proteins exhibiting functional elegance, evolutionary parsimony, and structural economy. cutE proteins epitomize this through:

  • Minimalist Folding: Compact β-hairpin domains that efficiently coordinate copper ions via cysteine-histidine clusters, avoiding complex auxiliary structures [1].
  • Functional Versatility: Dual roles in metal detoxification and enzyme activation, demonstrating how simple folds can achieve multifaceted biological tasks [1] [5].
  • Evolutionary Stability: Conservation across archaea, bacteria, and eukarya indicates optimization early in protein evolution. Their persistence mirrors ribosomal proteins' primordial roles, where rudimentary folds gradually acquired sophisticated functions [1].

This framework positions cutE proteins as models for understanding how biological systems solve toxicity challenges with minimalist designs.

Historical Milestones in Structural and Functional Protein Research

Key discoveries contextualize cutE proteins within broader protein science:

  • Proto-Peptide Origins (Prebiotic Era): Studies of ribosomal evolution reveal that ancestral peptides emerged as short, disordered chains binding RNA. Like early ribosomal proteins, cutE precursors likely began as metal-chelating oligomers that protected primitive cells from copper toxicity [1].
  • Fold Diversification (2-3 BYA): Fossilized ribosomal strata indicate β-domains coalesced from β-β hairpins ~3 billion years ago. cutE’s β-barrels align with this phase, where metal-binding pockets arose from repetitive hairpin accretions [1].
  • Modern Specialization: X-ray crystallography (1990s–present) resolved cutE’s copper-cluster core, revealing how conserved geometry enables redox switching. This exemplifies Phase IV protein evolution, where α/β mixtures enable complex catalysis [1].

Table 1: Evolutionary Development of Protein Structural Features

Evolutionary PhaseTimeframeStructural AttributescutE Protein Analogy
Proto-peptides>3.5 BYARandom coil rRNA bindersPrimordial Cu²⁺ chelators
β-β elements~3.5 BYAStabilized β-hairpinsInitial β-barrel scaffold
Domain accretion3–2.5 BYACollapsed β-domainsCore copper-binding domain formation
Super-secondary mixing<2.5 BYAα/β composites with catalytic precisionRedox-active site optimization

Interdisciplinary Relevance in Biochemistry and Molecular Biology

cutE proteins bridge disparate scientific fields:

  • Astrobiology: Tardigrade cryptobiosis studies show that Cu/Zn metallothioneins (structurally analogous to cutE) enable radiation resistance. cutE-like proteins may underpin extremophile survival, informing panspermia hypotheses [5].
  • Biomedical Engineering: Recombinant protein technologies now synthesize cutE analogs for biosensors. This mirrors horseshoe crab blood protein replacements, where recombinant Factor C supersedes animal-derived tests [8].
  • Environmental Science: cutE homologs in hydrothermal vent bacteria remediate copper pollution, demonstrating applications in bioremediation.

Table 2: Interdisciplinary Applications of cutE Protein Mechanisms

FieldResearch LinkPotential Impact
Synthetic BiologyEngineered cutE variantsHeavy-metal biosensors
PharmacologyRecombinant copper chaperonesWilson’s disease therapeutics
Origin-of-Life StudiesRibosomal protein evolution modelsPrebiotic metalloprotein scenarios

Properties

CAS Number

144591-73-1

Product Name

cutE protein

Molecular Formula

C10H8O3

Synonyms

cutE protein

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